rac-(4aR,7aS)-octahydropyrano[2,3-c]pyrrole hydrochloride, trans
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Overview
Description
rac-(4aR,7aS)-octahydropyrano[2,3-c]pyrrole hydrochloride, trans is a chemical compound known for its unique structure and properties It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other This compound is part of the pyrrole family, which is characterized by a five-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(4aR,7aS)-octahydropyrano[2,3-c]pyrrole hydrochloride, trans typically involves the condensation of pyrrole derivatives with appropriate aldehydes or ketones under acidic or basic conditions. One common method is the Paal-Knorr synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalyst such as iron(III) chloride . This reaction proceeds under mild conditions and yields the desired pyrrole derivatives in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
rac-(4aR,7aS)-octahydropyrano[2,3-c]pyrrole hydrochloride, trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrrole-2-carboxylates or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites on the pyrrole ring, using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and catalytic copper(II) with air.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride.
Major Products Formed
Oxidation: Pyrrole-2-carboxylates, pyrrole-2-carboxamides.
Reduction: Reduced pyrrole derivatives.
Substitution: N-alkylpyrroles, N-sulfonylpyrroles.
Scientific Research Applications
rac-(4aR,7aS)-octahydropyrano[2,3-c]pyrrole hydrochloride, trans has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rac-(4aR,7aS)-octahydropyrano[2,3-c]pyrrole hydrochloride, trans involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
rac-(4aR,7aS)-octahydropyrano[2,3-c]pyrrole hydrochloride, trans can be compared with other similar compounds, such as:
rac-(4aR,7aR)-octahydropyrano[2,3-c]pyrrole hydrochloride, cis: This compound has a similar structure but differs in the stereochemistry of the pyrrole ring.
N-alkylpyrroles: These compounds have alkyl groups attached to the nitrogen atom, which can influence their reactivity and properties.
N-sulfonylpyrroles: These compounds have sulfonyl groups attached to the nitrogen atom, providing distinct reactivity compared to other pyrrole derivatives.
Properties
CAS No. |
2740592-15-6 |
---|---|
Molecular Formula |
C7H14ClNO |
Molecular Weight |
163.6 |
Purity |
95 |
Origin of Product |
United States |
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